molecular formula C16H14Cl3NO4S B3127725 N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide CAS No. 338424-07-0

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

Cat. No. B3127725
CAS RN: 338424-07-0
M. Wt: 422.7 g/mol
InChI Key: WOATVRRSBZHYEF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a useful research compound. Its molecular formula is C16H14Cl3NO4S and its molecular weight is 422.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonation and Sulfation Reactions

The sulfonation of chlorophenols, including compounds similar to N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, has been studied extensively. The sulfonation process using sulfuric acid and SO3 in aprotic solvents has been explored, focusing on the isomer distribution determined by the hydroxy substituent's directing effect (Wit & Cerfontain, 2010).

Conversion to Sulfonyl Derivatives

Chlorohydroxybenzenes, similar in structure to the compound , have been converted into various substituted benzenesulfonyl chlorides. These derivatives have potential applications as herbicides and have been analyzed for their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics (Cremlyn & Cronje, 1979).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies have been conducted on compounds similar to N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide. These studies involve characterizing the molecular geometry and electronic properties using techniques like FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR (Chandralekha et al., 2019).

Antiviral Activity

The synthesis of derivatives starting from chlorobenzoic acid, similar to the compound , has led to the discovery of compounds with anti-tobacco mosaic virus activity (Chen et al., 2010).

Dye-Forming Applications

A dye-forming coupler containing a sulfone group, structurally similar to the compound , has been synthesized for use in photographic applications. The absorption curve and photographic performances of these compounds have been evaluated (Yong-mei, 2011).

Alzheimer’s Disease Drug Candidates

Compounds structurally similar to N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These studies include enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO4S/c1-16(22,15(21)20-11-4-2-10(17)3-5-11)9-25(23,24)12-6-7-13(18)14(19)8-12/h2-8,22H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOATVRRSBZHYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
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N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
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N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
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N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
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N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Reactant of Route 6
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

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